molecular formula C26H18N2O9S B2794757 Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate CAS No. 448197-13-5

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Cat. No.: B2794757
CAS No.: 448197-13-5
M. Wt: 534.5
InChI Key: ZOOQUIWGOYIPLU-UHFFFAOYSA-N
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Description

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a useful research compound. Its molecular formula is C26H18N2O9S and its molecular weight is 534.5. The purity is usually 95%.
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Biological Activity

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of a sulfonyl group , carbamate , and nitrophenyl moieties suggests potential interactions with various biological targets.

  • Inhibition of Cytochrome P450 Monooxygenase : Research indicates that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of cholesterol, steroids, and other lipids. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Antiviral Activity : Similar derivatives have shown promising antiviral properties, particularly against HIV-1. The mechanism often involves the disruption of viral replication processes by targeting specific viral proteins .
  • Enzyme Inhibition : Compounds with sulfonyl and carbamate groups may act as inhibitors for various enzymes, potentially affecting pathways involved in inflammation and cancer progression.

Biological Activity Summary

Activity Type Target/Effect Reference
Enzyme InhibitionCytochrome P450
Antiviral ActivityHIV-1 CA inhibitors
Anticancer PotentialVarious cancer cell linesNot specified

Case Studies

  • Antiviral Efficacy in HIV Models : A series of phenylalanine derivatives were synthesized based on the structure of the compound . These derivatives demonstrated significant antiviral activity against HIV-1, with some showing EC50 values as low as 3.13 μM, indicating potent efficacy in inhibiting viral replication .
  • Toxicological Assessments : Toxicological studies on similar compounds have shown varying degrees of cytotoxicity in human cell lines. For instance, certain sulfonamide derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window .
  • Pharmacokinetic Profiles : Studies have indicated that modifications to the phenyl and nitrophenyl groups can significantly alter the pharmacokinetic properties of related compounds, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Properties

IUPAC Name

[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O9S/c29-25(35-21-9-3-1-4-10-21)27(38(33,34)24-13-7-8-20(18-24)28(31)32)19-14-16-23(17-15-19)37-26(30)36-22-11-5-2-6-12-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOQUIWGOYIPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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